molecular formula C12H22ClNO2 B1491453 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one CAS No. 2097999-02-3

2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one

Cat. No.: B1491453
CAS No.: 2097999-02-3
M. Wt: 247.76 g/mol
InChI Key: BFGYDIXKFSVMCL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one ( 2097999-02-3) is a chemical compound offered with a high purity level of 95% and above for research applications . This compound features a piperidine scaffold substituted with a methoxymethyl group and a chloroalkanone chain, as represented by the molecular formula C 12 H 22 ClNO 2 and a molecular weight of 247.76 g/mol . Its specific structure, characterized by the SMILES notation CCC(Cl)C(=O)N1CCC(C)(COC)CC1 , makes it a valuable synthetic intermediate or building block in organic chemistry and drug discovery efforts . Researchers utilize such specialized piperidine derivatives in the exploration and synthesis of novel compounds with potential biological activity . Proper storage conditions are recommended to maintain the integrity of the product, with short-term storage at -4°C (1-2 weeks) and longer-term storage at -20°C (1-2 years) . As with all chemicals of this nature, safe handling practices are imperative. Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection, to avoid skin contact . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All waste generated during its use must be disposed of in accordance with local regulations by professional waste management services .

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-10(13)11(15)14-7-5-12(2,6-8-14)9-16-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYDIXKFSVMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(C)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound classified as a piperidine derivative. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one, with the following molecular formula:

PropertyValue
Molecular FormulaC12H22ClN02
Molecular Weight239.77 g/mol
CAS Number2097999-02-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. This modulation could lead to various effects, including analgesic and anxiolytic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound.

  • Study on Piperidine Derivatives :
    • A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their analgesic effects. The findings suggested that modifications at the piperidine ring significantly influenced their efficacy, indicating that similar modifications in this compound could enhance its biological activity .
  • Serotonin Receptor Modulation :
    • Research has shown that some piperidine derivatives act as selective serotonin reuptake inhibitors (SSRIs). Given the structural similarities, it is plausible that this compound may exhibit similar properties, warranting further investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Clarke’s Analysis of Drugs and Poisons

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (): Substituents: A 4-chlorophenyl and hydroxyl group on the piperidine ring, with a 4-fluorophenyl group on the butanone. Pharmacological Notes: Such fluorophenyl-chlorophenyl derivatives are often associated with antipsychotic or sedative effects due to dopamine receptor interactions .

Arylpiperazine Derivatives ()

  • RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :

    • Substituents : Thiophene and trifluoromethylphenyl groups on a piperazine core.
    • Key Differences : The piperazine ring (vs. piperidine) introduces additional nitrogen atoms, increasing basicity and flexibility. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
    • Synthesis : Synthesized via coupling reactions between arylpiperazines and carboxylic acid derivatives, suggesting analogous methods could apply to the target compound with adjusted starting materials .
  • Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Substituents: Pyrazole and trifluoromethylphenyl groups. Pharmacological Notes: Pyrazole moieties often confer kinase inhibitory activity, highlighting how heterocyclic substituents diversify biological targets compared to the target compound’s aliphatic groups .

Piperazine-Based Chlorinated Analog ()

  • 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one :
    • Substituents : Cyclopropylmethyl on a piperazine ring.
    • Molecular Weight : 244.76 g/mol (C₁₂H₂₁ClN₂O).
    • Key Differences : The cyclopropyl group introduces rigidity, which may restrict conformational flexibility compared to the methoxymethyl-methyl piperidine in the target compound. This could impact binding affinity to rigid enzyme pockets.
    • Status : Discontinued commercial availability, possibly due to synthesis challenges or stability issues .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes References
Target Compound Piperidine 4-(methoxymethyl)-4-methyl ~270 (estimated) Potential CNS activity due to lipophilic groups
4-[4-(4-Cl-phenyl)-4-OH-piperidinyl]-4-F-butanone Piperidine 4-Cl-phenyl, 4-OH, 4-F-phenyl ~387 (estimated) Antipsychotic/sedative candidate
RTC1 Piperazine Thiophen-2-yl, CF₃-phenyl ~398 (estimated) Enhanced metabolic stability
2-Cl-(cyclopropylmethyl-piperazin-1-yl)-butanone Piperazine Cyclopropylmethyl 244.76 Rigid structure for targeted binding

Key Findings and Implications

  • Structural Impact : Piperidine derivatives (target compound) generally exhibit higher lipophilicity than piperazine analogs, favoring CNS penetration. Methoxymethyl and methyl groups may balance solubility and membrane permeability.
  • Synthetic Routes : Coupling reactions () are adaptable for synthesizing the target compound, though chlorination steps require optimization.
  • Pharmacological Gaps : Direct data on the target compound’s activity are lacking; further studies on receptor binding and metabolic stability are needed.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one generally proceeds via:

  • Step 1: Functionalization of 4-methylpiperidine to introduce the methoxymethyl group at the 4-position.
  • Step 2: Formation of the butan-1-one moiety with a chloro substituent at the 2-position.
  • Step 3: Coupling of the functionalized piperidine with the chloro-substituted butanone via nucleophilic substitution or reductive amination.
  • Step 4: Purification and isolation of the target compound.

Detailed Preparation Methods

Functionalization of 4-Methylpiperidine

  • Starting Material: 4-Methylpiperidine.
  • Method: Protection of the piperidine nitrogen followed by selective alkylation at the 4-position using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF).
  • Conditions: Room temperature to moderate heating (50–80°C).
  • Notes: Boc-protection of the nitrogen can be employed to improve selectivity and yield, followed by deprotection after alkylation.

Preparation of 2-Chloro-1-butanone Intermediate

  • Starting Material: Butanone derivatives.
  • Method: Introduction of the chlorine atom at the 2-position can be achieved via halogenation reactions using reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) under controlled conditions.
  • Conditions: Low to moderate temperatures (0–40°C) to avoid over-chlorination or side reactions.
  • Alternative: Use of 4-chloro-4'-fluorobutyrophenone analogs as intermediates in related syntheses suggests halogenation can be integrated into the butanone synthesis step.

Coupling of Piperidine and Chloro-butanone

  • Method: Nucleophilic substitution of the chloro group by the piperidine nitrogen or reductive amination involving the ketone moiety.
  • Reagents: Triethylamine as a base, potassium iodide as a catalyst or halide exchange agent.
  • Solvents: Polar aprotic solvents such as 1,4-dioxane, toluene, or DMF.
  • Conditions: Heating under reflux for extended periods (7–17 hours) under inert atmosphere (argon or nitrogen) to promote substitution and minimize side reactions.
  • Purification: Extraction with dichloromethane (DCM), washing with brine, drying over sodium sulfate, and chromatographic purification on silica gel.

Representative Experimental Procedure and Yields

Step Reagents & Conditions Yield (%) Notes
Alkylation of 4-methylpiperidine with methoxymethyl chloride K2CO3, DMF, 70–80°C, 12 h ~70–85% Boc-protection may precede alkylation for selectivity
Halogenation of butanone to 2-chloro-1-butanone NCS or SOCl2, 0–40°C, 2–4 h ~60–75% Controlled to avoid over-chlorination
Coupling reaction Piperidine derivative, 2-chloro-1-butanone, triethylamine, KI, toluene/dioxane, reflux 7–17 h 39–68% Longer reflux and inert atmosphere improve yield

Analytical and Purification Techniques

  • Chromatography: Silica gel flash chromatography using dichloromethane or dichloromethane/methanol mixtures as eluents is commonly employed to isolate the pure compound after reaction completion.
  • Extraction: Organic layers are washed with brine and dried over anhydrous sodium sulfate to remove water.
  • Characterization: NMR (1H, 13C), HPLC, and LC-MS are used to confirm the structure and purity of the compound.

Research Findings and Optimization Notes

  • The use of potassium iodide as a halide exchange catalyst significantly improves nucleophilic substitution efficiency.
  • Triethylamine serves as an effective base to neutralize generated HCl during coupling reactions.
  • Reaction solvents such as 1,4-dioxane and toluene provide a suitable medium for reflux conditions, balancing solubility and reactivity.
  • Prolonged reflux times (up to 17 hours) under inert atmosphere conditions enhance conversion rates and yields.
  • Alternative solvents like 3-pentanone have also been reported for similar coupling reactions to improve solubility and reaction kinetics.
  • Protecting groups such as Boc on piperidine nitrogen can enhance selectivity during alkylation steps and are removed post-functionalization.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent(s) Conditions Yield (%) Notes
Piperidine alkylation Methoxymethyl chloride, K2CO3 DMF 70–80°C, 12 h 70–85 Boc-protection recommended
Butanone halogenation NCS or SOCl2 DCM or similar 0–40°C, 2–4 h 60–75 Controlled halogenation
Coupling (N-substitution) Piperidine derivative, 2-chloro-1-butanone, Et3N, KI Toluene, dioxane Reflux 7–17 h, inert gas 39–68 Longer reflux and inert atmosphere preferred
Purification Silica gel chromatography DCM/MeOH mixtures Ambient Essential for purity

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one to achieve high yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, coupling, and chlorination. Key steps include:

  • Reagent selection : Use of chlorinating agents (e.g., thionyl chloride) for introducing the chloro group.
  • Reaction conditions : Temperature control (e.g., 0–5°C for exothermic steps) and solvent choice (polar aprotic solvents like DMF or DCM for solubility).
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts.
    • Reference : Similar piperidine-derived syntheses emphasize temperature and solvent optimization for yield enhancement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Use of SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying piperidine ring conformation and chloro group orientation .

Q. How can researchers ensure analytical purity, and what are common impurities observed during synthesis?

  • Methodology :

  • HPLC/GC-MS : To detect residual solvents or unreacted intermediates.
  • Impurity profiling : Likely impurities include incomplete chlorination products or methoxymethyl group oxidation byproducts.
    • Reference : Pharmacopeial guidelines (e.g., Brazilian Pharmacopoeia) recommend comparative analysis with certified reference standards for impurity identification .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what structural features influence its pharmacodynamic profile?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) to assess interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels.
  • Privileged substructures : The piperidine ring and chloro group may enhance blood-brain barrier penetration, suggesting neuropharmacological potential .
    • Table: Analogous Compounds and Their Activities
CompoundStructural FeaturesBiological Activity
Compound A (from )Piperidine + phenyl groupAntidepressant activity
Compound B (from )Chlorophenyl substitutionAnticancer properties

Q. What experimental designs are recommended to investigate this compound’s interaction with biological macromolecules (e.g., proteins)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., KDK_D) with target proteins.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions.
  • Molecular Dynamics Simulations : To model conformational changes in targets upon binding .

Q. How do substituent modifications (e.g., methoxymethyl vs. hydroxymethyl groups) affect the compound’s stability and reactivity?

  • Methodology :

  • Comparative synthesis : Synthesize analogs with varying substituents and assess stability via accelerated degradation studies (e.g., pH 1–13, 40°C).
  • Quantum mechanical calculations : DFT to evaluate electronic effects of substituents on reactivity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns inconsistent with predicted symmetry)?

  • Methodology :

  • Dynamic NMR : To detect conformational exchange in the piperidine ring at variable temperatures.
  • Crystallographic validation : X-ray structures provide definitive proof of molecular geometry, overriding ambiguous spectral data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental activity assays?

  • Methodology :

  • False-negative/positive analysis : Re-evaluate docking parameters (e.g., solvation effects) or confirm target expression levels in assays.
  • Orthogonal assays : Use SPR and ITC to cross-validate binding data .

Safety and Compliance

Q. What safety protocols are critical when handling this compound due to its reactive chloro and ketone groups?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact.
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one

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